4-Fluoro-2-methylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluoro-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLZEFBPWWZOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785443-85-7 | |
| Record name | 4-fluoro-2-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization of 4 Fluoro 2 Methylpyrrolidine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-Fluoro-2-methylpyrrolidine hydrochloride, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, along with two-dimensional (2D) techniques, is employed for an unambiguous structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
While specific experimental ¹H and ¹³C NMR data for this compound are not available in the cited public literature, a general analysis based on the principles of NMR spectroscopy and data from similar fluorinated pyrrolidine (B122466) structures can be described.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring and the methyl group. The chemical shifts of the protons adjacent to the nitrogen and the fluorine atom would be significantly influenced by the electronegativity of these heteroatoms. Spin-spin coupling between neighboring protons would provide information on the connectivity of the atoms within the ring.
The ¹³C NMR spectrum would reveal separate resonances for each of the five carbon atoms in the pyrrolidine ring and the methyl group. The carbon atom bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts of the carbon atoms would be indicative of their local electronic environment.
A hypothetical data table for the expected NMR shifts is presented below. The exact values would need to be determined experimentally.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| C2-H | 3.5 - 4.0 | 55 - 65 | Multiplet | JHH, JHF |
| C2-CH₃ | 1.3 - 1.6 | 15 - 25 | Doublet | JHH |
| C3-H₂ | 1.8 - 2.5 | 30 - 40 | Multiplet | JHH, JHF |
| C4-H | 4.8 - 5.3 | 85 - 95 (d) | Multiplet | JHH, JHF, ¹JCF |
| C5-H₂ | 3.2 - 3.8 | 45 - 55 | Multiplet | JHH, JHF |
| N-H₂⁺ | 9.0 - 10.0 | - | Broad Singlet | - |
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Localization and Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shift of the fluorine-19 nucleus is very sensitive to its electronic environment, making it an excellent probe for structural analysis.
In the ¹⁹F NMR spectrum of this compound, a single resonance would be expected, corresponding to the single fluorine atom at the C4 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to a saturated carbon in a five-membered ring. Furthermore, the signal would be split into a multiplet due to coupling with the neighboring protons on C3, C4, and C5. The magnitude of these hydrogen-fluorine coupling constants (JHF) would provide valuable information about the stereochemical relationship between the fluorine atom and the coupled protons.
Advanced Two-Dimensional (2D) NMR Techniques for Structural Elucidation
To definitively assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule, advanced 2D NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between protons, confirming the sequence of protons in the pyrrolidine ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. This would be crucial for determining the relative stereochemistry of the substituents on the pyrrolidine ring, i.e., the cis/trans relationship between the fluorine atom and the methyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like hydrochloride salts. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The mass of this ion would confirm the molecular weight of the compound.
Interactive Data Table: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [C₅H₁₁FN + H]⁺ | 104.0870 | Protonated molecule (free base) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, the free base would typically be analyzed after liberation from its salt form. The gas chromatogram would show a peak corresponding to the volatile pyrrolidine derivative.
The mass spectrum obtained from GC-MS using electron ionization (EI) would display a molecular ion peak (M⁺) corresponding to the mass of the free base. Additionally, a characteristic fragmentation pattern would be observed. The fragmentation of the pyrrolidine ring would likely involve the loss of the methyl group, the fluorine atom, and other small neutral molecules, providing valuable structural information. Common fragmentation pathways for pyrrolidines include alpha-cleavage adjacent to the nitrogen atom.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.
For this compound, this analysis would provide the exact mass of the protonated molecule [M+H]⁺. This experimentally determined mass would then be compared to the theoretically calculated mass for the presumed formula, C₅H₁₁FN·HCl. A close match between the experimental and theoretical mass would provide strong evidence for the compound's identity and elemental composition.
Table 1: Theoretical HRMS Data for 4-Fluoro-2-methylpyrrolidine
| Species | Formula | Theoretical Exact Mass (m/z) |
|---|
Note: This table represents theoretical values. Specific experimental data for this compound is not available in the cited literature.
Vibrational and Thermal Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group absorbs IR radiation at a characteristic wavenumber range, providing a molecular "fingerprint."
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, C-H stretching of the alkyl groups, and the C-F stretch. The presence and position of these peaks would help to confirm the structure of the molecule.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine Salt) | 2700-2250 |
| C-H Stretch (Aliphatic) | 2980-2850 |
Note: This table is based on general spectroscopic principles. An experimental spectrum for this compound is not publicly available.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure the changes in a material's physical and chemical properties as a function of temperature. TGA monitors the mass of a sample as it is heated, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other thermal events.
For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose. A DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. This data is crucial for understanding the material's thermal stability and for quality control purposes.
Table 3: Hypothetical Thermal Analysis Data
| Analysis | Parameter | Expected Observation |
|---|---|---|
| TGA | Onset of Decomposition | Temperature value indicating thermal stability |
Note: Specific TGA and DSC data for this compound could not be located in public domain resources.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can unambiguously establish the absolute stereochemistry of chiral centers and provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
For a specific stereoisomer of this compound, a single-crystal X-ray diffraction study would provide a detailed structural model. This would confirm the relative and absolute configuration of the stereocenters at C2 and C4, as well as the preferred conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation). This level of structural detail is invaluable for structure-activity relationship studies in drug design. The successful application of this technique is, however, contingent on the ability to grow single crystals of suitable quality.
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the crystal lattice. |
| Space Group | The specific symmetry of the unit cell. |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between atoms and the angles between bonds. |
Note: Crystallographic data for this compound has not been reported in the accessible literature.
Mechanistic and Computational Investigations of 4 Fluoro 2 Methylpyrrolidine Hydrochloride Systems
Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Ring Formation and Functionalization
The pyrrolidine scaffold is a vital structural motif found in numerous natural products and biologically active molecules. Its synthesis has been extensively studied, with several key mechanistic pathways established for ring formation and subsequent functionalization.
One of the most classical and widely employed methods for constructing the five-membered pyrrolidine ring is the 1,3-dipolar cycloaddition . This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. The mechanism is a concerted [3+2] cycloaddition, where the regio- and stereoselectivity are controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. For a substituted target like 4-fluoro-2-methylpyrrolidine, this approach would require a carefully chosen fluorinated alkene and a methyl-substituted azomethine ylide precursor.
Another significant strategy involves the ring contraction of larger heterocyclic systems , such as pyridines. Recent studies have demonstrated a photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives. The proposed mechanism proceeds through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are connected by photochemical or thermal silyl (B83357) migration. This method provides a novel pathway to functionalized pyrrolidines from readily available starting materials.
Functionalization of the pre-formed pyrrolidine ring is another critical aspect. This can involve reactions that introduce or modify substituents at various positions. For instance, electrophilic C-H functionalization can be achieved through the in-situ generation of N-acyliminium ions from N-protected pyrrolidines. These reactive intermediates can then be trapped by nucleophiles to introduce functionality at the α-carbon. The mechanism involves oxidation of the N-protected pyrrolidine, often using reagents like hypervalent iodine, to form an iminium ion, which is a powerful electrophile.
Table 1: Common Mechanistic Pathways for Pyrrolidine Synthesis To display the table, click on the "expand" button.
| Reaction Type | Key Intermediates | Mechanistic Features |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Concerted [3+2] cycloaddition; stereospecific. |
| Ring Contraction | Dihydropyridine, Vinylazomethine Ylide | Photo-promoted; involves silyl migration. |
| Intramolecular Cyclization | Aminoaldehydes | Reductive amination or other cyclization cascades. |
| C-H Functionalization | N-Acyliminium Ion | Oxidative formation of an electrophilic intermediate. |
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating molecular systems, offering deep insights into reaction mechanisms and molecular properties without the need for empirical data. DFT is based on the principle that the electronic energy of a molecule's ground state is entirely determined by its electron density. This approach allows for the accurate calculation of molecular geometries, energies, and electronic structures at a manageable computational cost.
DFT calculations are powerful in predicting the reactivity and selectivity of chemical reactions involved in pyrrolidine synthesis. By calculating the energies of reactants, products, and potential intermediates, chemists can determine the thermodynamic favorability of different reaction pathways. For instance, in 1,3-dipolar cycloadditions, DFT can be used to model the frontier molecular orbitals (HOMO and LUMO) of the azomethine ylide and the alkene. The energy gap and overlap between these orbitals dictate the reaction's feasibility and regioselectivity, allowing for the in silico screening of optimal reaction partners. Computational studies have successfully rationalized the diastereo- and enantioselectivity in catalytic cycloadditions leading to substituted pyrrolidines by modeling the catalyst-substrate interactions.
A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which are the highest energy points along a reaction coordinate. Identifying the TS allows for the calculation of the activation energy (energy barrier), which is the primary determinant of the reaction rate. By mapping the energies of reactants, intermediates, transition states, and products, a complete energy landscape for a reaction can be constructed.
For example, DFT studies on the ring contraction of pyrrolidines to form cyclobutanes have revealed the detailed mechanism, identifying the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. The subsequent barrierless collapse of this biradical explains the observed stereoretentive formation of the product. Such detailed mechanistic insights are crucial for optimizing reaction conditions and predicting the outcomes for new substrates, including fluorinated systems.
Stereoelectronic Effects of Fluorine on Pyrrolidine Conformation and Reactivity
The introduction of a fluorine atom onto the pyrrolidine ring has profound consequences for its three-dimensional structure and chemical behavior. These effects are primarily stereoelectronic in nature, arising from the high electronegativity and small size of the fluorine atom.
The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. The exact conformation, often defined by the Cγ-endo and Cγ-exo puckers, is influenced by its substituents. Fluorination at the C-4 position exerts a powerful conformational control, a phenomenon largely attributed to the gauche effect.
The fluorine gauche effect in this context describes the tendency for the electronegative fluorine atom and the nitrogen atom of the ring to adopt a gauche relationship (a dihedral angle of approximately 60°). This preference is driven by stabilizing hyperconjugative interactions, such as σCH→σ*CF. As a result, the stereochemistry of the fluorine atom dictates the preferred ring pucker. For example, in fluorinated proline analogs, a trans-4-fluoro substituent favors an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. This conformational locking has been confirmed by NMR spectroscopy and X-ray crystallography. Studies on 3-fluoropyrrolidines have similarly shown that the gauche effect stabilizes Cγ-exo conformations.
Table 2: Conformational Preferences in Fluorinated Pyrrolidine Analogs To display the table, click on the "expand" button.
| Compound | Preferred Pucker | Driving Stereoelectronic Effect |
| trans-4-Fluoroproline | Cγ-exo | Gauche effect |
| cis-4-Fluoroproline | Cγ-endo | Gauche effect |
| 3-Fluoropyrrolidines | Cγ-exo | Gauche effect |
| Unsubstituted Proline | Cγ-endo | N/A |
Impact on Amine Basicity and Nucleophilicity
The basicity and nucleophilicity of the pyrrolidine nitrogen are fundamental to its reactivity. Basicity refers to the amine's ability to accept a proton, while nucleophilicity describes its rate of reaction with an electrophile. While often correlated, these two properties are distinct.
The presence of a highly electronegative fluorine atom at the C-4 position significantly reduces the electron density at the nitrogen atom via a strong negative inductive (-I) effect. This electron-withdrawing effect destabilizes the corresponding ammonium cation, thereby decreasing the amine's Brønsted basicity (pKa of the conjugate acid). Studies on related systems have shown this trend clearly; for example, 2-(trifluoromethyl)pyrrolidine has a pKaH of 12.6 in acetonitrile, which is considerably lower than that of typical pyrrolidines (pKaH > 16).
This inductive effect also reduces the nucleophilicity of the amine, though the impact can be more complex and is also sensitive to steric factors. The electron-poor nitrogen lone pair is less available to attack an electrophilic center, leading to a slower reaction rate compared to its non-fluorinated counterpart. For example, the electron-withdrawing oxygen in morpholine reduces its nucleophilicity by a factor of 300 compared to piperidine. A similar, potent reduction in nucleophilicity would be expected for 4-fluoro-2-methylpyrrolidine relative to 2-methylpyrrolidine.
Intramolecular Interactions (e.g., Hydrogen Bonding) in 4-Fluoro-2-methylpyrrolidine Hydrochloride Systems
The conformational landscape and stability of this compound are significantly influenced by a variety of intramolecular interactions. The presence of a fluorine atom, a methyl group, and the protonated amine within the five-membered pyrrolidine ring introduces a complex interplay of stereoelectronic and steric effects. These interactions dictate the preferred three-dimensional structure of the molecule, which in turn can influence its chemical reactivity and biological activity.
Computational and mechanistic investigations into similar fluorinated pyrrolidine systems have highlighted the critical role of several non-covalent interactions. While specific experimental or computational data for this compound is not extensively detailed in publicly available research, the principles derived from studies of related compounds, such as fluoroprolines and other fluorinated cyclic amines, provide a strong basis for understanding the intramolecular forces at play.
The key intramolecular interactions within the this compound system include:
Gauche Effects: The presence of the fluorine atom introduces the potential for gauche effects, which describe the tendency of a molecule to adopt a conformation where the fluorine atom is gauche (at a 60° dihedral angle) to another electronegative substituent or a lone pair. This preference is often attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. nih.gov In the context of the pyrrolidine ring, the fluorine at the C-4 position can influence the ring's puckering to favor a conformation that maximizes these stabilizing gauche interactions with the nitrogen atom or its substituents. nih.gov
Hydrogen Bonding: Perhaps one of the most significant intramolecular interactions in the hydrochloride salt of 4-Fluoro-2-methylpyrrolidine is the potential for hydrogen bonding. The protonated secondary amine (N-H+) can act as a hydrogen bond donor, while the fluorine atom can act as a hydrogen bond acceptor. The formation of an intramolecular N-H+···F hydrogen bond would create a cyclic conformation, significantly stabilizing the structure. The strength of such a hydrogen bond is dependent on the distance and angle between the donor and acceptor atoms. In related systems, intramolecular F∙∙∙H hydrogen bonds have been observed to be a key factor in determining the most stable conformer. nih.gov The existence and strength of this interaction can be investigated using techniques like NMR spectroscopy, where through-space couplings between the N-H proton and the fluorine atom can be observed. ucla.edunih.gov
Steric Interactions: The presence of the methyl group at the C-2 position introduces steric hindrance that will also influence the conformational preferences of the pyrrolidine ring. The interplay between minimizing steric clashes with the methyl group and optimizing the stabilizing stereoelectronic interactions (gauche and anomeric effects, hydrogen bonding) will ultimately determine the dominant conformation of the molecule in solution and in the solid state.
The puckering of the five-membered pyrrolidine ring is a delicate balance of these competing and cooperating forces. The ring can adopt various envelope and twisted conformations, and the substitution pattern plays a crucial role in determining the energy landscape of these forms. For instance, fluorination at the C-4 position of proline has been shown to enforce a particular pucker upon the pyrrolidine ring. nih.gov
Derivatization and Synthetic Utility of 4 Fluoro 2 Methylpyrrolidine Hydrochloride As a Chemical Synthon
Strategic Derivatization of Functional Groups on the Pyrrolidine (B122466) Scaffold
The synthetic utility of 4-Fluoro-2-methylpyrrolidine hydrochloride is significantly enhanced by the strategic derivatization of its functional groups. The pyrrolidine scaffold of this compound presents a secondary amine, a stereogenic center at the 2-position bearing a methyl group, and another at the 4-position bearing a fluorine atom. These features allow for a variety of chemical transformations to generate a diverse range of derivatives.
The secondary amine is the most reactive site for derivatization and readily undergoes N-acylation and N-alkylation reactions.
N-Acylation: The secondary amine can be acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of amides, which are important functional groups in many biologically active molecules. For instance, reaction with a substituted benzoyl chloride in the presence of a base like triethylamine would yield the corresponding N-benzoyl-4-fluoro-2-methylpyrrolidine. The choice of the acylating agent allows for the introduction of a wide array of substituents, thereby modulating the physicochemical properties of the resulting molecule.
N-Alkylation: The nitrogen atom can also be alkylated using alkyl halides or through reductive amination. N-alkylation introduces further diversity and can be used to synthesize compounds with altered basicity and steric properties. For example, reaction with an alkyl bromide in the presence of a non-nucleophilic base can introduce a new alkyl group onto the nitrogen atom.
The presence of the fluorine atom at the 4-position influences the conformation of the pyrrolidine ring. While the C-F bond is generally stable, strategic manipulations under specific conditions could be envisioned, although less common than derivatization of the amine. The methyl group at the 2-position provides a further point of stereochemical definition and influences the steric environment around the nitrogen atom, which can affect the regioselectivity and stereoselectivity of subsequent reactions.
A summary of potential derivatization reactions on the 4-Fluoro-2-methylpyrrolidine scaffold is presented in the table below.
| Reaction Type | Reagents and Conditions | Functional Group Modified | Resulting Functional Group |
| N-Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Secondary Amine | Amide |
| N-Alkylation | Alkyl halide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile) | Secondary Amine | Tertiary Amine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride) | Secondary Amine | Tertiary Amine |
These derivatization strategies enable the synthesis of a library of compounds based on the 4-fluoro-2-methylpyrrolidine scaffold, which can then be screened for various biological activities.
Application as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of this compound, with its two stereocenters, makes it a valuable chiral building block for the asymmetric synthesis of complex molecules. The defined stereochemistry of the fluoro and methyl substituents allows for the transfer of chirality to the target molecule, which is crucial for achieving stereospecific interactions with biological targets.
Fluorinated pyrrolidine derivatives are frequently utilized as key intermediates in the synthesis of bioactive compounds. For instance, the closely related compound, cis-4-Fluoro-pyrrolidine-2-carboxylic acid methyl ester hydrochloride, serves as a versatile intermediate in pharmaceutical research and development. nih.gov The introduction of a fluorine atom can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov
While specific examples detailing the direct use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its role as a key precursor. The general strategy involves using the chiral pyrrolidine as a scaffold and building upon it through the derivatization of the secondary amine, as discussed in the previous section.
The stereochemical outcome of reactions involving chiral pyrrolidine derivatives is often influenced by the existing stereocenters. The fluorine and methyl groups can direct the approach of incoming reagents, leading to high diastereoselectivity in the formation of new stereocenters. This stereocontrol is a critical aspect of modern asymmetric synthesis.
The table below illustrates hypothetical applications of this compound as a chiral building block in the synthesis of different classes of complex molecules.
| Target Molecule Class | Synthetic Strategy | Role of 4-Fluoro-2-methylpyrrolidine |
| Enzyme Inhibitors | N-acylation with a pharmacophoric acid | Provides a rigid, chiral scaffold for optimal binding |
| GPCR Ligands | N-alkylation with a complex side chain | Introduces stereochemical complexity and modulates receptor affinity |
| Antiviral Agents | Incorporation into a larger heterocyclic framework | Serves as a key chiral fragment to mimic natural substrates |
The application of this chiral synthon allows for the efficient construction of enantiomerically pure complex molecules, which is a significant advantage in drug discovery and development.
Role in the Design and Construction of Novel Heterocyclic Systems
The this compound scaffold can serve as a foundational element in the design and construction of novel, more complex heterocyclic systems. The secondary amine provides a reactive handle for annulation reactions, where a new ring is fused onto the existing pyrrolidine ring.
One common strategy for constructing new heterocyclic systems is through intramolecular cyclization reactions. For example, the nitrogen atom of the pyrrolidine can act as a nucleophile to attack an electrophilic center within a side chain that has been previously attached to the nitrogen. This can lead to the formation of bicyclic systems containing the fluorinated pyrrolidine core.
Another approach involves multi-component reactions where this compound, an aldehyde, and a third component react in a single pot to generate complex heterocyclic structures. The stereochemistry of the pyrrolidine ring can influence the stereochemical outcome of these reactions.
The fluorine substituent on the pyrrolidine ring can also play a role in directing the regioselectivity and stereoselectivity of these cyclization reactions. Furthermore, the resulting novel heterocyclic systems often exhibit unique three-dimensional shapes due to the conformational constraints imposed by the fused ring system and the substituents. These unique architectures are of great interest in the design of new therapeutic agents.
The table below provides a conceptual overview of the types of novel heterocyclic systems that could be constructed from this compound.
| Type of Heterocyclic System | Synthetic Approach | Key Reaction |
| Fused Bicyclic Systems | Intramolecular Cyclization | Nucleophilic attack of the pyrrolidine nitrogen on an internal electrophile |
| Spirocyclic Systems | 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide derived from the pyrrolidine with a dipolarophile |
| Bridged Bicyclic Systems | Intramolecular [4+2] Cycloaddition | Diels-Alder reaction where the pyrrolidine is part of the diene or dienophile |
The construction of such novel heterocyclic systems from a readily available chiral building block like this compound offers an efficient pathway to explore new areas of chemical space.
Methodologies for Analytical Derivatization and Purification (e.g., Chromatographic Resolution)
The analysis and purification of this compound and its derivatives often require specialized analytical techniques. Due to its lack of a strong chromophore, direct detection by UV-Vis spectroscopy can be challenging, necessitating derivatization to introduce a UV-active or fluorescent tag.
Analytical Derivatization: For chromatographic analysis, particularly by High-Performance Liquid Chromatography (HPLC), the secondary amine of 4-Fluoro-2-methylpyrrolidine can be derivatized with a variety of reagents. This pre-column derivatization enhances detectability and can also improve chromatographic separation. Common derivatizing agents for amines include:
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the secondary amine to form a highly fluorescent sulfonamide derivative, allowing for sensitive detection by fluorescence detectors.
2,4-Dinitrofluorobenzene (DNFB): Reacts with the amine to produce a dinitrophenyl (DNP) derivative that is strongly UV-active.
o-Phthalaldehyde (OPA) in the presence of a thiol: While primarily used for primary amines, under certain conditions, it can react with secondary amines to form detectable isoindole derivatives.
For Gas Chromatography (GC) analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the amine to its trimethylsilyl derivative.
Chromatographic Resolution: Since this compound is a chiral compound, the separation of its enantiomers or diastereomers is often necessary. This can be achieved through chiral chromatography.
Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. The choice of CSP and mobile phase is critical for achieving good separation.
Indirect Chiral HPLC: This method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Purification: The purification of this compound and its derivatives can be accomplished by various techniques, including:
Crystallization: As a hydrochloride salt, the compound is often a crystalline solid, and recrystallization can be an effective method for purification.
Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. The choice of eluent system is crucial for achieving good separation from impurities.
The table below summarizes the analytical methodologies for this compound.
| Analytical Technique | Methodology | Purpose |
| HPLC | Pre-column derivatization with a UV-active or fluorescent tag | Enhanced detection and quantification |
| GC | Derivatization to increase volatility (e.g., silylation) | Analysis of volatile derivatives |
| Chiral HPLC | Use of a chiral stationary phase or derivatization to form diastereomers | Separation and quantification of enantiomers |
| Crystallization | Recrystallization from a suitable solvent system | Purification of the solid compound |
| Column Chromatography | Separation on a stationary phase (e.g., silica gel) | Isolation and purification of the compound and its derivatives |
These analytical and purification methods are essential for ensuring the quality and stereochemical integrity of this compound and its derivatives used in synthesis.
Q & A
Q. What safety protocols are critical when handling this compound in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
